2-Azido-4-methylpyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

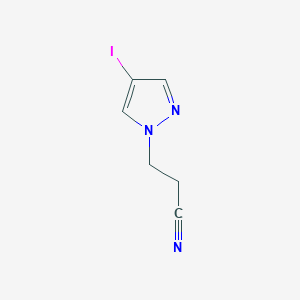

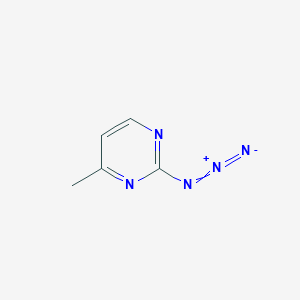

2-Azido-4-methylpyrimidine is an organic compound belonging to the class of azido pyrimidines It is characterized by the presence of an azido group (-N₃) attached to the second carbon of the pyrimidine ring, with a methyl group (-CH₃) at the fourth position

Wirkmechanismus

Target of Action

It is known that pyrimidine-based compounds generally interact with various enzymes and receptors in the body

Mode of Action

It has been found that 2-azido-4-methylpyrimidine exists in solutions in tautomeric equilibrium with two tetrazole forms . The ratio between these forms is determined by the polarity of the solvent . This suggests that the compound may interact with its targets in different ways depending on the environment.

Biochemical Pathways

They are essential for the synthesis of DNA, RNA, and other key cellular components . Any alteration in pyrimidine metabolism can have significant downstream effects on cellular function and physiology .

Pharmacokinetics

It is known that the compound exists in a tautomeric equilibrium in solution, which could potentially influence its bioavailability .

Result of Action

Azido impurities in drug substances have been found to be mutagenic, meaning they can damage dna and increase the risk of cancer . This suggests that this compound could potentially have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the tautomeric equilibrium of this compound , potentially influencing its mode of action and pharmacokinetics. Furthermore, environmental factors can contribute to antimicrobial resistance, which could potentially be relevant if this compound or similar compounds are used as antimicrobial agents .

Biochemische Analyse

Biochemical Properties

2-Azido-4-methylpyrimidine is involved in biochemical reactions, particularly those involving nitrogen-containing heterocyclic compounds . The pyrimidine ring is a heterocyclic aromatic compound that occurs widely in nature . The 2-, 4- and 6- positions on the pyrimidine ring are naturally electron deficient because of the strong electron-pulling effect of the ring nitrogen atoms .

Molecular Mechanism

The ratio between these forms is determined by the polarity of the solvent . In a crystalline state, it has the structure of the 7-methyltetrazolo .

Temporal Effects in Laboratory Settings

The ratio between these forms is determined by the polarity of the solvent .

Metabolic Pathways

Pyrimidines are one of the two most important biological families of nitrogen-containing molecules called nitrogen bases .

Transport and Distribution

The ratio between these forms is determined by the polarity of the solvent .

Subcellular Localization

The ratio between these forms is determined by the polarity of the solvent .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-4-methylpyrimidine typically involves the introduction of the azido group to a pre-formed pyrimidine ring. One common method is the nucleophilic substitution reaction where a halogenated pyrimidine, such as 2-chloro-4-methylpyrimidine, reacts with sodium azide (NaN₃) in a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and implementing safety measures due to the potentially explosive nature of azides.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Azido-4-methylpyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, to form corresponding derivatives.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN₃), solvents like DMSO or acetonitrile, elevated temperatures.

Cycloaddition: Copper(I) catalysts, solvents like water or ethanol, room temperature.

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, room temperature to mild heating.

Major Products:

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Cycloaddition: Triazole derivatives.

Reduction: 2-Amino-4-methylpyrimidine.

Wissenschaftliche Forschungsanwendungen

2-Azido-4-methylpyrimidine has several applications in scientific research:

Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.

Medicinal Chemistry: The compound is explored for its potential as a building block in drug discovery, particularly in the development of antiviral and anticancer agents.

Materials Science: It is used in the preparation of functional materials, such as polymers and nanomaterials, due to its ability to undergo click chemistry reactions.

Vergleich Mit ähnlichen Verbindungen

2-Azido-4-chloropyrimidine: Similar structure but with a chlorine atom at the fourth position instead of a methyl group.

2-Azido-4,6-dimethylpyrimidine: Contains an additional methyl group at the sixth position.

2-Azido-4-phenylpyrimidine: Features a phenyl group at the fourth position.

Uniqueness: 2-Azido-4-methylpyrimidine is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of the methyl group at the fourth position can affect the electronic properties of the pyrimidine ring, making it distinct from other azido pyrimidines .

Eigenschaften

IUPAC Name |

2-azido-4-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c1-4-2-3-7-5(8-4)9-10-6/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYKJYQABXCUVRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]-(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B2903316.png)

![N-(3-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2903320.png)

![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]CYCLOHEXANECARBOXAMIDE HYDROCHLORIDE](/img/structure/B2903321.png)

![N-{[4-(methylsulfanyl)phenyl]methyl}-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2903330.png)